molecular formula C8H8Cl2N2 B171052 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline CAS No. 1127-85-1

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

Cat. No.: B171052
CAS No.: 1127-85-1
M. Wt: 203.07 g/mol
InChI Key: KBAXPKVNVXMVKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloroaniline with cyclohexanone in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 exhibit distinct reactivity patterns, with the 4-position being more susceptible to substitution due to electronic and steric factors.

Key Reagents and Conditions

  • Amines : Primary and secondary amines displace chlorine atoms under thermal conditions.

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

  • Temperature : Reactions typically proceed at 100–120°C for 24–72 hours.

Representative Substitution Reactions

Amine ReagentConditionsProduct StructureYield (%)Source
3-Fluoroaniline120°C, 72 h, DMF2-Chloro-N⁴-(3-fluorophenyl)-5,6,7,8-tetrahydroquinazolin-4-amine28
4-Pyridylamine100°C, 48 h, THFN⁶,N⁶-Dibenzyl-2-chloro-N⁴-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine32
Benzylamine110°C, 24 h, DCM2-Chloro-N⁴-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine41

Regioselectivity Notes :

  • Substitution occurs preferentially at the 4-position chlorine due to reduced steric hindrance.

  • Sequential substitution (e.g., replacing both chlorines) requires harsher conditions or stepwise modifications.

Hydrogenolysis and Deprotection

While not a direct reaction of the dichloro compound, hydrogenolysis is critical in downstream applications. For example:

  • Catalytic transfer hydrogenation with Pd(OH)₂/C and ammonium formate removes benzyl protecting groups from amine-substituted derivatives .

Mechanistic Insights

The substitution mechanism involves nucleophilic aromatic substitution (SNAr) :

  • Ring Activation : Electron-withdrawing chlorine groups polarize the aromatic ring, increasing electrophilicity.

  • Nucleophilic Attack : Amines or other nucleophiles attack the electron-deficient carbon at position 4.

  • Rearomatization : Loss of HCl regenerates aromaticity, stabilizing the product.

Kinetic Studies :

  • Reactions follow second-order kinetics, dependent on both amine and dichloro compound concentrations .

Stability and Handling

  • Storage : Stable at −20°C under inert gas (argon or nitrogen).

  • Decomposition : Prolonged exposure to moisture or heat may lead to hydrolysis of chlorine substituents.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of chlorine atoms at positions 2 and 4. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives .

Biological Activity

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9Cl2NC_9H_9Cl_2N with a molecular weight of approximately 202.08 g/mol. The compound features two chlorine atoms at the 2 and 4 positions of the tetrahydroquinoline structure, which significantly influences its biological behavior and interaction with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of chlorine atoms enhances its binding affinity to these targets. This interaction can result in the inhibition of enzyme activity or modulation of receptor function.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions that are crucial for cellular signaling and response.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Studies have identified it as a potent inhibitor of human topoisomerase II (topoII), a validated target for anticancer drugs. It demonstrated an IC50 value indicating significant inhibitory activity in DNA relaxation assays .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation through its interaction with inflammatory pathways.
  • Neuroprotective Applications :
    • There is ongoing research into its potential neuroprotective effects, particularly in conditions associated with oxidative stress and neurodegeneration.
  • Antimicrobial Activity :
    • Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds within the tetrahydroquinazoline family, the following table summarizes key attributes:

Compound NameMolecular FormulaBiological Activity
This compoundC9H9Cl2NAnticancer (topoII inhibitor), anti-inflammatory
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazolineC10H10Cl2NAntimicrobial properties
2-Methyl-5,6-dihydro-4H-pyrido[3,4-b]quinolin-1(2H)-oneC10H9NNeuroprotective effects

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Topoisomerase Inhibition : A study conducted by researchers identified this compound as a potent inhibitor of topoII with favorable pharmacokinetic properties. The lead compound showed no significant off-target activity against a wide array of proteins tested .
  • Anti-inflammatory Research : Another investigation focused on its anti-inflammatory properties demonstrated that it could significantly reduce markers of inflammation in vitro and in vivo models .

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline with high yield?

Answer:
The synthesis of quinazoline derivatives often involves refluxing precursors in polar aprotic solvents (e.g., DMSO) with acid catalysts. For example, a similar compound, 4-Amino-3,5-Bis(2,4-dichlorophenoxy)-1,2,4-Triazole, was synthesized via 18-hour reflux in DMSO followed by crystallization in water-ethanol (65% yield) . Key factors include:

  • Solvent choice : DMSO enhances nucleophilic substitution reactions.
  • Catalyst : Glacial acetic acid aids in Schiff base formation during condensation steps .
  • Purification : Crystallization using water-ethanol mixtures improves purity. Adjusting stoichiometry and reaction time may further optimize yield.

Q. Basic: What spectroscopic methods are most reliable for characterizing this compound?

Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming hydrogen and carbon environments, especially distinguishing aromatic vs. aliphatic protons in the tetrahydroquinazoline core .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally similar 8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Q. Advanced: How do substituent modifications on the quinazoline core influence biological activity?

Answer:
The tetrahydroquinazoline scaffold allows diverse substitutions that modulate interactions with biological targets:

  • Chlorine atoms : Enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., antibacterial targets) .
  • Phenyl groups : Improve π-π stacking with aromatic residues in proteins, as seen in 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives .
  • Heterocyclic additions : Thiazole or triazole moieties can introduce hydrogen-bonding or metal-chelating properties .
    Comparative studies using IC50_{50} or MIC assays are recommended to quantify structure-activity relationships (SAR) .

Q. Advanced: How should researchers resolve contradictions in reported biological activity data for quinazoline derivatives?

Answer:
Discrepancies often arise from variations in assay protocols or compound purity. Methodological solutions include:

  • Standardized assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for antibacterial testing, as applied in 2-(chloromethyl)quinazoline studies .
  • Control experiments : Validate purity via HPLC and confirm stereochemistry with chiral columns .
  • Dose-response curves : Ensure activity is concentration-dependent and reproducible across multiple replicates .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and chemical-resistant goggles are mandatory due to risks of skin/eye irritation (H311, H331) .
  • Storage : Store under inert atmosphere at 2–8°C to prevent degradation .
  • Waste disposal : Follow EPA guidelines for halogenated organic compounds (e.g., incineration) .

Q. Advanced: What computational tools can predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Model electron density maps to identify electrophilic centers (e.g., C-2 and C-4 positions) prone to substitution .
  • Molecular docking : Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • Retrosynthetic software : Tools like Synthia™ propose feasible synthetic routes based on reported quinazoline methodologies .

Q. Basic: How can researchers validate the stability of this compound under varying pH conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
  • Analytical monitoring : Use HPLC to track degradation products and UV-Vis spectroscopy to detect shifts in λmax_{\text{max}} .
  • Kinetic modeling : Calculate degradation rate constants (kk) to predict shelf-life under physiological conditions .

Q. Advanced: What strategies mitigate byproduct formation during the alkylation of tetrahydroquinazoline derivatives?

Answer:

  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions during alkyl halide additions .
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups to direct regioselectivity .
  • Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .

Properties

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAXPKVNVXMVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504065
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-85-1
Record name 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline
2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

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